N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide
Overview
Description
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide is a useful research compound. Its molecular formula is C10H8ClF5N4O2S and its molecular weight is 378.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation in Pharmacology
A study by Thomas, Nanda, Kothapalli, and Hamane (2016) explored the synthesis of compounds with a similar pyridine structure for potential antidepressant and nootropic agents. Compounds like N′-[(1Z)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide and N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide exhibited significant antidepressant activity (Thomas et al., 2016).
Catalytic Properties in Polymerization
Research by Sung-Hoon Kim et al. (2014) involved palladium(II) complexes containing pyridine-derived ligands similar to the one . These complexes demonstrated high catalytic activity for the polymerization of methyl methacrylate (Kim et al., 2014).
Application in Transfer Hydrogenation
Ramos et al. (2019) synthesized N N′−pyridylimine ligands, which showed potential for use in transfer hydrogenation of aryl ketones. The study highlighted the versatility of pyridine derivatives in catalytic reactions (Ramos et al., 2019).
Role in Anti-Tuberculosis Drug Synthesis
Eckhardt et al. (2020) reported the structural characterization of a compound with a similar pyridine structure, highlighting its significance in the synthesis of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Synthesis of Copper Complexes
Zhao (2015) explored the synthesis and characterization of copper complexes with thioether-containing pyridylalkylamide ligands. These studies demonstrate the importance of such compounds in creating coordination complexes (Zhao, 2015).
Mechanism of Action
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is hypothesized that the compound interacts with its targets, possibly spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes .
Biochemical Pathways
Given its potential interaction with spectrin-like proteins, it may impact pathways related to cytoskeletal dynamics .
Result of Action
It is suggested that it may affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Properties
IUPAC Name |
methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF5N4O2S/c1-23-8(19-20(21)22)18-4-9(12,13)7-6(11)2-5(3-17-7)10(14,15)16/h2-3H,4H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTUGTXJKWPRAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N[N+](=O)[O-])NCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF5N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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